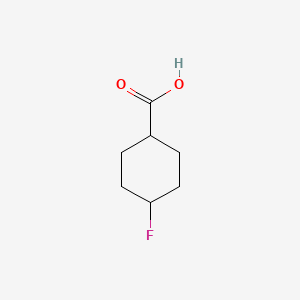

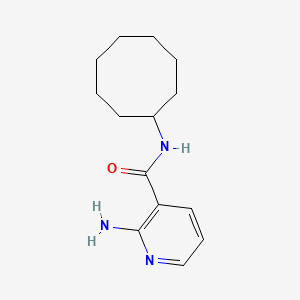

2-amino-N-cyclooctylpyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-N-cyclooctylpyridine-3-carboxamide (ACPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPCA belongs to the class of pyridinecarboxamide compounds and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Wissenschaftliche Forschungsanwendungen

Homogeneous Catalytic Aminocarbonylation

Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, such as pyridines and pyrazines, has been explored for synthesizing N-substituted nicotinamides and related compounds. This process demonstrates the potential for creating biologically relevant molecules, indicating that compounds like 2-amino-N-cyclooctylpyridine-3-carboxamide could serve as precursors or intermediates in the synthesis of pharmaceuticals and bioactive molecules (Takács et al., 2007).

Synthesis of Amino-Cyano Compounds

The water-mediated synthesis of amino-cyano compounds, involving three-component reactions, has been demonstrated with compounds similar to 2-amino-N-cyclooctylpyridine-3-carboxamide. These reactions highlight the utility of such compounds in synthesizing materials with potential non-linear optical (NLO) properties and possible anticancer activity through interactions with tubulin, suggesting applications in materials science and oncology research (Jayarajan et al., 2019).

Copper-Catalyzed Cyclization

Copper-catalyzed cyclization processes have been developed for constructing 2-aminopyridines, showcasing the versatility of amino-cyano compounds as precursors in synthesizing nitrogen-containing heterocycles. These findings point towards the potential use of compounds like 2-amino-N-cyclooctylpyridine-3-carboxamide in the development of new heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals (蔡忠建 et al., 2014).

Antiviral and Antitumor Agents

Research into thiazole C-nucleosides and their synthesis from glycosylthiocarboxamides demonstrates the potential of nitrogen-containing compounds in creating antiviral and antitumor agents. This research indicates that derivatives of compounds similar to 2-amino-N-cyclooctylpyridine-3-carboxamide could be explored for developing new therapeutic agents (Srivastava et al., 1977).

Metal Coordination and Cytotoxicity

The impact of metal coordination on cytotoxicity, as studied with 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and its metal complexes, suggests that compounds with similar structural motifs to 2-amino-N-cyclooctylpyridine-3-carboxamide could have applications in the development of metal-based therapeutic agents. This area of research highlights the intersection of inorganic chemistry and pharmacology, particularly in the context of cancer therapy (Kowol et al., 2009).

Eigenschaften

IUPAC Name |

2-amino-N-cyclooctylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-13-12(9-6-10-16-13)14(18)17-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHUPPYXJRVAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine](/img/structure/B2591059.png)

![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2591062.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2591064.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2591065.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2591067.png)

![2-(2-Fluorophenoxy)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2591070.png)